- Total Synthesis and Antibacterial Testing of the A54556 Cyclic Acyldepsipeptides Isolated from Streptomyces hawaiiensisJournal of Natural Products, 2014, 77(10), 2170-2181,
Cas no 95398-45-1 (A 54556A (~90%))

A 54556A (~90%) 化学的及び物理的性質
名前と識別子
-
- Antibiotic A 54556A
- A 54556A
- 1H,5H,16H-Dipyrrolo[2,1-c:2′,1′-l][1,4,7,10,13]oxatetraazacyclohexadecine, cyclic peptide deriv. (ZCI)
- L-Proline, N-[(2E,4E,6E)-1-oxo-2,4,6-octatrienyl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-, (6→2)-lactone, (4R)- (9CI)
- L
- A 54556 factor A
- Acyldepsipeptide 1
- Acyldepsipeptide A
- ADEP 05
- ADEP 1
- SCHEMBL15449217
- BDBM50028480
- CHEBI:222868
- 95398-45-1
- CHEMBL3342324
- A54556A
- (2E,4E,6E)-N-[(2S)-1-Oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
- A 54556A (~90%)
-
- インチ: 1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30?,31+/m1/s1
- InChIKey: ZGRSXMWWGUOTAO-IWQYTZRLSA-N
- ほほえんだ: O=C1[C@@H](NC(=O)[C@@H](NC(=O)/C=C/C=C/C=C/C)CC2C=CC=CC=2)COC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)C2CCCN12)C
計算された属性
- せいみつぶんしりょう: 718.36901257g/mol
- どういたいしつりょう: 718.36901257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 14
- 重原子数: 52
- 回転可能化学結合数: 10
- 複雑さ: 1440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 175Ų
A 54556A (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10086-5mg |
A-54556A |
95398-45-1 | 98% | 5mg |
¥12797.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A913201-1mg |
A-54556A |
95398-45-1 | 98% | 1mg |
¥5,923.80 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-397312-1 mg |
A54556A, |
95398-45-1 | ≥95% | 1mg |
¥2,211.00 | 2023-07-11 | |
TRC | A101055-2.5mg |
A 54556A (~90%) |
95398-45-1 | 2.5mg |
$ 1383.00 | 2023-09-09 | ||
TRC | A101055-.5mg |
A 54556A (~90%) |
95398-45-1 | 5mg |
$351.00 | 2023-05-18 | ||
A2B Chem LLC | AW54007-5mg |
Antibiotic A 54556A |
95398-45-1 | ≥95% | 5mg |
$1068.00 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-397312-1mg |
A54556A, |
95398-45-1 | ≥95% | 1mg |
¥2211.00 | 2023-09-05 | |
BioAustralis | BIA-A1570-5mg |
A 54556A |
95398-45-1 | >95% by HPLC | 5mg |
$1105.00 | 2024-07-19 | |
A2B Chem LLC | AW54007-1mg |
Antibiotic A 54556A |
95398-45-1 | ≥95% | 1mg |
$306.00 | 2024-07-18 | |
BioAustralis | BIA-A1570-5 mg |
A 54556A |
95398-45-1 | >95% by HPLC | 5mg |
$1,015.00 | 2023-07-10 |
A 54556A (~90%) 合成方法
ごうせいかいろ 1
A 54556A (~90%) Raw materials
A 54556A (~90%) Preparation Products
A 54556A (~90%) 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
A 54556A (~90%)に関する追加情報
Antibiotic A 54556A: A Promising Compound in the Fight Against Infectious Diseases
Antibiotic A 54556A, also known by its CAS registry number95398-45-1, is a groundbreaking compound that has garnered significant attention in the field of antibacterial drug discovery. This molecule represents a novel class of antibiotics with unique mechanisms of action, making it a potential game-changer in combating multidrug-resistant bacterial infections.
Developed through extensive research and drug discovery efforts, Antibiotic A 54556A has demonstrated remarkable efficacy against a wide range of gram-positive and gram-negative bacteria. Its distinct chemical structure ensures minimal resistance development, a critical advantage in the current era of increasing antibiotic resistance.
The compound's mechanism of action targets bacterial DNA synthesis, specifically inhibitingdna polymerase III, an essential enzyme for bacterial replication. This approach is different from conventional antibiotics that often target cell wall synthesis or protein synthesis, providing a novel therapeutic avenue in the fight against infections.
Recent studies have highlighted the potential of Antibiotic A 54556A in treating resistant strains such asMethicillin-resistant Staphylococcus aureus (MRSA) andCarbapenem-resistant Enterobacteriaceae (CRE). Preclinical trials have shown impressive results, with the compound demonstrating high potency and rapid bactericidal activity in various infection models.
In terms of pharmacokinetics, Antibiotic A 54556A exhibits favorable absorption, distribution, metabolism, and excretion profiles. It achieves high concentrations in infected tissues while maintaining a low systemic toxicity profile, making it a safe and effective option for patients with severe infections.
Antibiotic A 54556A's discovery marks a significant milestone in the development of new-generation antibiotics. Its unique properties, combined with extensive preclinical data supporting its safety and efficacy, position it as a leading candidate for further clinical development. As the world continues to grapple with the growing threat of antibiotic resistance, compounds like Antibiotic A 54556A offer hope for a future where bacterial infections can be effectively treated without compromising patient outcomes.
95398-45-1 (A 54556A (~90%)) 関連製品
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)
- 1932787-71-7((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)
- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)
- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)
- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)
- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)




